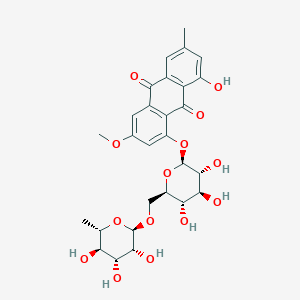

Physcion 8-O-rutinoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-9-4-12-17(14(29)5-9)22(33)18-13(20(12)31)6-11(38-3)7-15(18)41-28-26(37)24(35)21(32)16(42-28)8-39-27-25(36)23(34)19(30)10(2)40-27/h4-7,10,16,19,21,23-30,32,34-37H,8H2,1-3H3/t10-,16+,19-,21+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSUUTNUYGPXEC-XIKXQYPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C5=C(C4=O)C=C(C=C5O)C)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)C5=C(C4=O)C=C(C=C5O)C)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Physcion 8-O-rutinoside and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the anthraquinone glycoside, Physcion 8-O-rutinoside. It also extensively covers the more widely studied analog, Physcion 8-O-β-D-glucopyranoside, due to the prevalence of available research. This document details the botanical origins, methodologies for extraction and quantification, and the associated biological signaling pathways of these compounds, presenting a valuable resource for natural product researchers and drug development professionals.

Introduction to Physcion Glycosides

Physcion, an anthraquinone, is a naturally occurring compound known for its diverse pharmacological activities. Its glycosidic forms, where a sugar moiety is attached to the physcion aglycone, are also of significant interest due to their potential therapeutic applications. While the user has specifically inquired about this compound, it is crucial to note that the scientific literature is more abundant with research on Physcion 8-O-β-D-glucopyranoside (PG). This guide will address both, with a necessary emphasis on the more extensively documented glucopyranoside form.

This compound has been identified in plants of the Rhamnus genus. It is a known anthraquinone glycoside, but detailed studies on its quantification and biological activities are limited.

Physcion 8-O-β-D-glucopyranoside (PG) is a bioactive natural anthraquinone with reported anti-inflammatory, anti-cancer, and anti-sepsis properties.[1][2] It is more frequently isolated and studied, particularly from plants in the Polygonaceae family.

Natural Sources of Physcion Glycosides

Physcion and its glycosides are predominantly found in plants belonging to the Polygonaceae, Rhamnaceae, and Fabaceae families. The following table summarizes the key botanical sources.

| Family | Genus | Species | Plant Part | Compound Identified | Reference(s) |

| Rhamnaceae | Rhamnus | Rhamnus libanoticus | Bark | Physcion 8-O-β-rutinoside | [3] |

| Rhamnus alaternus | Root bark, Leaves | This compound | [4] | ||

| Polygonaceae | Rumex | Rumex japonicus Houtt. | Whole plant, Root | Physcion 8-O-β-D-glucopyranoside | [5][6] |

| Rheum | Rheum emodi (Himalayan Rhubarb) | Rhizome | Physcion, Emodin glycoside, Chrysophanol glycoside | [7][8] | |

| Rheum palmatum (Chinese Rhubarb) | Not specified | Physcion 8-O-β-D-glucopyranoside | [9] | ||

| Rheum tanguticum | Not specified | Physcion 8-O-β-D-glucopyranoside | [9] | ||

| Reynoutria | Reynoutria japonica (Japanese Knotweed) | Not specified | Physcion 8-O-β-D-glucopyranoside | [9] | |

| Fabaceae | Cassia | Cassia species | Not specified | Physcion 8-O-β-D-glucopyranoside | [9] |

Quantitative Data

A study on Rumex japonicus Houtt. using UHPLC-QTOF-MS analysis identified the presence of physcion-8-O-β-d-glucopyranoside, though specific concentrations in the plant material were not reported.[5] Research on Rheum emodi has focused on a range of anthraquinone derivatives, including emodin and chrysophanol glycosides, indicating the potential for physcion glycosides to be present in quantifiable amounts.[7][8]

For the aglycone, physcion, an optimized ultrasound-assisted extraction from the aerial parts of Senna occidentalis yielded 2.43% w/w of the dried extract. While this does not directly translate to the glycoside content, it indicates that physcion derivatives can be significant constituents of certain plants.

Further targeted quantitative studies are required to establish the precise concentrations of this compound and its glucopyranoside analog in their respective botanical sources.

Experimental Protocols

General Extraction of Anthraquinone Glycosides

The extraction of anthraquinone glycosides requires polar solvents due to the hydrophilic nature of the sugar moieties. The following is a generalized protocol based on common methodologies.

-

Preparation of Plant Material : The selected plant part (e.g., roots, bark) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction :

-

For glycosides, polar solvents such as methanol, ethanol, or water-alcohol mixtures are effective.[1] An 80% methanol solution is often used.

-

Techniques like ultrasonication or Soxhlet extraction can be employed to enhance efficiency.[10] Maceration with agitation is also a common method.

-

It is advisable to avoid high temperatures during extraction with methanol or ethanol to prevent the formation of artifacts.[1]

-

-

Filtration and Concentration : The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning (Fractionation) :

-

The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Anthraquinone glycosides typically concentrate in the more polar fractions like ethyl acetate and n-butanol.

-

Isolation and Purification

A specific, detailed protocol for the isolation of this compound is not extensively documented. The following is a representative protocol for the isolation of anthraquinone glycosides, which can be adapted.

-

Column Chromatography : The enriched fraction (e.g., ethyl acetate or n-butanol) is subjected to column chromatography.

-

Stationary Phase : Silica gel or Sephadex LH-20 are commonly used.

-

Mobile Phase : A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used.

-

-

Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, the pooled fractions are often subjected to Prep-HPLC using a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Structure Elucidation : The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, and 2D-NMR).

Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantification of anthraquinone glycosides.

-

Sample Preparation : A known weight of the dried, powdered plant material is extracted using a validated method (e.g., ultrasonication with 80% methanol). The extract is filtered and diluted to a known volume.

-

Standard Preparation : A standard solution of the purified Physcion 8-O-glycoside of known concentration is prepared in the mobile phase.

-

HPLC Conditions :

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile.

-

Detection : A Photodiode Array (PDA) detector or a UV-Vis detector set at a specific wavelength (e.g., 254 nm or 280 nm) is common. Mass Spectrometry (MS) can also be used for more sensitive and specific detection and quantification.

-

-

Calibration and Quantification : A calibration curve is generated using the standard solutions. The concentration of the analyte in the plant extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

Research, primarily on Physcion 8-O-β-D-glucopyranoside, has elucidated its involvement in several key cellular signaling pathways, particularly those related to cancer and inflammation.

Induction of Apoptosis and Cell Cycle Arrest

Physcion 8-O-β-D-glucopyranoside has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11] This is a critical mechanism for its anti-cancer effects. The compound modulates the expression of key regulatory proteins.

-

Apoptosis Pathway : It can trigger the intrinsic mitochondrial apoptosis pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases (caspase-9 and caspase-3), which execute the apoptotic process.[11]

-

Cell Cycle Arrest : The compound can also halt the cell cycle at specific phases (e.g., G2/M phase), preventing cancer cell proliferation. This is achieved by downregulating the expression of cell cycle-related proteins such as cdc2 and Cyclin B1.

Below is a diagram illustrating the general workflow for investigating the anti-cancer activity of Physcion 8-O-glycosides.

The following diagram illustrates the apoptosis signaling pathway modulated by Physcion 8-O-β-D-glucopyranoside.

Anti-inflammatory and Anti-Sepsis Effects

Physcion 8-O-β-D-glucopyranoside has also been investigated for its anti-inflammatory and anti-sepsis effects. It has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[12] This is achieved, in part, by downregulating the expression of Toll-like receptors (TLRs), such as TLR2 and TLR4, which are key initiators of the innate immune response.[12]

This diagram shows the relationship in the anti-inflammatory signaling.

Conclusion

This compound and its more studied analog, Physcion 8-O-β-D-glucopyranoside, are promising natural compounds with significant therapeutic potential. While the rutinoside has been identified in the Rhamnus genus, a greater body of research is available for the glucopyranoside, which is found in various species of the Polygonaceae and Fabaceae families. The established protocols for the extraction, isolation, and quantification of anthraquinone glycosides provide a solid foundation for further research into these specific compounds. The elucidated signaling pathways in apoptosis, cell cycle regulation, and inflammation highlight their potential in the development of new drugs for cancer and inflammatory diseases. Further research is warranted to isolate and quantify this compound from its natural sources and to fully characterize its biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthraquinone glycosides from Rhamnus libanoticus | AVESİS [avesis.ankara.edu.tr]

- 4. Isolation and identification of new anthraquinones from Rhamnus alaternus L and evaluation of their free radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Phytoconstituents and therapeutic uses of Rheum emodi wall. ex Meissn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

- 11. Physcion 8-O-β-glucopyranoside induces mitochondria-dependent apoptosis of human oral squamous cell carcinoma cells via suppressing survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo and in vitro anti-sepsis effects of physcion 8-O-β-glucopyranoside extracted from Rumex japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

Physcion 8-O-rutinoside structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physcion 8-O-rutinoside is a naturally occurring anthraquinone glycoside that has been identified in plant species of the Rhamnus genus, notably from the barks of Rhamnus libanoticus and Rhamnus alaternus. As a derivative of physcion, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a detailed overview of the structure and known chemical properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. While comprehensive experimental data remains somewhat elusive in publicly accessible literature, this document consolidates the available information to facilitate further investigation into this promising bioactive compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of a physcion aglycone linked to a rutinoside (a disaccharide composed of rhamnose and glucose) moiety at the 8-position via an O-glycosidic bond.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₂O₁₄ | [1] |

| Molecular Weight | 592.55 g/mol | [1] |

| CAS Number | 129393-21-1 | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Source |

| ¹H NMR | Data not available in searched literature. Structure confirmed by H-NMR. | [2] |

| ¹³C NMR | Data not available in searched literature. | |

| Mass Spectrometry (MS) | Structure confirmed by MS-data. | [2] |

| Infrared (IR) Spectroscopy | Data not available in searched literature. | |

| UV-Vis Spectroscopy | Data not available in searched literature. |

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are not fully available in the reviewed literature. However, the compound has been successfully isolated from the bark of Rhamnus libanoticus and both the butanolic and ethyl acetate extracts of Rhamnus alaternus L. root bark and leaves. The structural elucidation was reportedly achieved through the use of 1D- and 2D-NMR (Nuclear Magnetic Resonance) and FAB-MS (Fast Atombardment Mass Spectrometry).

A general workflow for the isolation of such natural products can be inferred, as depicted in the diagram below.

Biological Activity and Signaling Pathways

The biological activities of the broader class of physcion and its glycosides have been investigated, revealing potential anti-inflammatory and anti-cancer properties.[3] However, specific studies detailing the biological activity and elucidating the signaling pathways of this compound are limited. One study has reported its free radical scavenging activity, with an IC₅₀ value of 27.68 μg/mL in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Due to the lack of specific data on the signaling pathways modulated by this compound, a diagrammatic representation cannot be provided at this time. Research into the specific molecular targets and mechanisms of action of this compound is a promising area for future investigation. The known anti-cancer activities of the aglycone, physcion, and a related glycoside, physcion 8-O-β-D-glucopyranoside, involve the regulation of cell cycle, apoptosis, and various signaling pathways, which may provide a starting point for investigating the mechanisms of this compound.[4]

Conclusion and Future Directions

This compound represents a potentially valuable natural product for further scientific inquiry. The currently available data, while limited, confirms its structure and suggests antioxidant properties. To fully unlock its potential for drug development, future research should focus on:

-

Comprehensive Physicochemical Characterization: Detailed experimental determination of its melting point, solubility in various pharmaceutically relevant solvents, and full spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis).

-

Development of Standardized Isolation Protocols: Publication of detailed and reproducible methods for the extraction and purification of this compound to ensure a consistent supply for research purposes.

-

In-depth Biological Evaluation: Systematic investigation of its pharmacological activities, including but not limited to its anti-inflammatory, anti-cancer, and anti-microbial properties.

-

Elucidation of Mechanisms of Action: Identification of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action at a cellular level.

This technical guide serves as a call to the scientific community to further explore the chemical and biological landscape of this compound, a compound that holds promise for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Physcion-8-O-beta-D-gentiobioside, a new anthraquinone glycoside from rhubarb roots] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isolation and Identification of Physcion 8-O-rutinoside from Rhamnus libanoticus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and structural elucidation of Physcion 8-O-rutinoside, an anthraquinone glycoside, from the plant species Rhamnus libanoticus. This document details the necessary experimental protocols, data presentation, and visualization of key processes to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Rhamnus libanoticus, a member of the Rhamnaceae family, is a plant species known to be a rich source of various secondary metabolites, particularly anthraquinones and their glycosides. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities. Among these, this compound (C₂₈H₃₂O₁₄, CAS No. 129393-21-1) is a notable constituent. The structural characterization of this compound is crucial for understanding its bioactivity and potential therapeutic applications. This guide will focus on the systematic approach to isolate and identify this specific compound.

Experimental Protocols

The following sections outline a detailed, step-by-step methodology for the isolation and identification of this compound from the bark of Rhamnus libanoticus.

Plant Material Collection and Preparation

-

Collection: The bark of Rhamnus libanoticus should be collected from mature plants. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Preparation: The collected bark is air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of thermolabile compounds. Once thoroughly dried, the bark is ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Anthraquinone Glycosides

The extraction of anthraquinone glycosides can be achieved through sequential solvent extraction, a common method for separating compounds based on their polarity.

-

Defatting: The powdered plant material is first extracted with a non-polar solvent, such as n-hexane, to remove fats, waxes, and other lipophilic substances. This is typically performed in a Soxhlet apparatus or by maceration with intermittent shaking for 24-48 hours.

-

Extraction of Glycosides: After defatting, the plant residue is dried and then extracted with a polar solvent, such as methanol or a methanol-water mixture (e.g., 80% methanol), which is effective for solubilizing glycosides.[1] This extraction can be carried out using maceration, percolation, or Soxhlet extraction. For optimal extraction of glycosides, maceration at room temperature for 48-72 hours with periodic agitation is recommended to avoid potential degradation of the compounds at elevated temperatures.[1]

-

Concentration: The polar extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract rich in glycosides.

Purification by Column Chromatography

The crude extract is a complex mixture of various compounds. Therefore, chromatographic techniques are essential for the isolation of the target compound, this compound.

-

Stationary Phase: Silica gel (60-120 mesh) is a commonly used stationary phase for the separation of moderately polar compounds like anthraquinone glycosides.[1]

-

Column Packing: The silica gel is made into a slurry with the initial mobile phase solvent and carefully packed into a glass column to ensure a uniform and bubble-free stationary phase.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with a mixture of chloroform and methanol (e.g., 9:1 v/v) and gradually increases the proportion of methanol.

-

Fraction Collection: Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.

-

Further Purification: Fractions showing the presence of this compound are pooled, concentrated, and may require further purification using preparative TLC or Sephadex LH-20 column chromatography to achieve high purity.

Identification and Structural Elucidation

The purified compound is subjected to various spectroscopic analyses to confirm its identity and elucidate its chemical structure. The use of 1D- and 2D-NMR, along with mass spectrometry, is standard practice for the structural characterization of natural products.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (Proton NMR): Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C-NMR (Carbon NMR): Provides information about the number and types of carbon atoms in the molecule.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

-

-

Mass Spectrometry (MS):

-

FAB-MS (Fast Atom Bombardment Mass Spectrometry) or ESI-MS (Electrospray Ionization Mass Spectrometry): These soft ionization techniques are used to determine the molecular weight of the compound and can provide information about its elemental composition. Analysis of the fragmentation pattern can help in confirming the structure, particularly the nature and sequence of the sugar moieties.

-

Data Presentation

The following tables summarize the key data for the identification of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₈H₃₂O₁₄ |

| Molecular Weight | 592.55 g/mol |

| CAS Number | 129393-21-1 |

| Appearance | Yellowish powder |

| UV-Vis λmax (MeOH) | Data not available in search results |

| IR (KBr) νmax | Data not available in search results |

Table 2: ¹H-NMR Spectroscopic Data (Predicted/Typical Values)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone Protons | |||

| H-2 | ~7.10 | s | - |

| H-4 | ~7.60 | s | - |

| H-5 | ~7.30 | d | ~2.0 |

| H-7 | ~6.80 | d | ~2.0 |

| 6-CH₃ | ~2.40 | s | - |

| 3-OCH₃ | ~3.90 | s | - |

| Rutinoside Protons | |||

| H-1' (Glucose) | ~5.10 | d | ~7.5 |

| H-1'' (Rhamnose) | ~4.50 | d | ~1.5 |

| CH₃ (Rhamnose) | ~1.20 | d | ~6.0 |

| Other sugar protons | ~3.20-4.00 | m | - |

Table 3: ¹³C-NMR Spectroscopic Data (Predicted/Typical Values)

| Carbon | Chemical Shift (δ, ppm) |

| Aglycone Carbons | |

| C-1 | ~162.0 |

| C-2 | ~121.0 |

| C-3 | ~148.0 |

| C-4 | ~124.0 |

| C-4a | ~133.0 |

| C-5 | ~107.0 |

| C-6 | ~121.5 |

| C-7 | ~108.0 |

| C-8 | ~161.5 |

| C-8a | ~115.0 |

| C-9 | ~190.0 |

| C-9a | ~110.0 |

| C-10 | ~182.0 |

| C-10a | ~135.0 |

| 6-CH₃ | ~22.0 |

| 3-OCH₃ | ~56.0 |

| Rutinoside Carbons | |

| C-1' (Glucose) | ~102.0 |

| C-1'' (Rhamnose) | ~101.0 |

| CH₃ (Rhamnose) | ~18.0 |

| Other sugar carbons | ~60.0-80.0 |

Note: The NMR data presented are typical values for similar structures and require experimental verification for the specific isolate.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and identification of this compound.

Potential Anticancer Signaling Pathway

Physcion and its glycosides have been reported to exhibit anticancer properties by modulating various cell signaling pathways.[4][5] A closely related compound, Physcion 8-O-β-D-glucopyranoside, has been shown to induce apoptosis in cancer cells through the miR-21/PTEN/Akt/GSK3β signaling pathway.[6] It is plausible that this compound may exert its effects through a similar mechanism.

Conclusion

This technical guide provides a foundational framework for the successful isolation and identification of this compound from Rhamnus libanoticus. The detailed protocols and data presentation are intended to support researchers in their efforts to explore the chemical diversity of natural products and to investigate their potential for the development of new therapeutic agents. Adherence to systematic experimental procedures and thorough spectroscopic analysis is paramount for obtaining pure compounds and accurately determining their structures. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of new anthraquinones from Rhamnus alaternus L and evaluation of their free radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physcion 8-O-β-glucopyranoside induces mitochondria-dependent apoptosis of human oral squamous cell carcinoma cells via suppressing survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Color and Cure: A Technical Guide to Anthraquinone Glycoside Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the biosynthetic pathways of anthraquinone glycosides in plants. These vibrant secondary metabolites, responsible for a spectrum of red, orange, and yellow pigments, are also a source of diverse pharmacologically active compounds. This document details the core biosynthetic routes, key enzymatic reactions, regulatory networks, and the experimental methodologies used to elucidate these complex pathways, offering a foundational resource for research and development in natural product chemistry and drug discovery.

Core Biosynthetic Pathways: A Tale of Two Origins

Plants have evolved two primary and distinct pathways for the biosynthesis of the tricyclic anthraquinone scaffold: the polyketide pathway and the shikimate pathway . A final glycosylation step, crucial for the stability and bioactivity of these compounds, completes the biosynthetic journey.[1][2]

The Polyketide Pathway

Predominantly active in plant families such as Polygonaceae, Rhamnaceae, and Leguminosae, the polyketide pathway is the primary route for the synthesis of emodin-type anthraquinones.[3][4] This pathway commences with a single molecule of acetyl-CoA as a starter unit, which is sequentially extended by seven molecules of malonyl-CoA.[5] This series of condensation reactions is catalyzed by a Type III polyketide synthase (PKS) , often an octaketide synthase (OKS), to form a linear poly-β-keto chain.[6] This intermediate then undergoes a series of cyclization and aromatization reactions to yield the characteristic anthraquinone core.[1]

The Shikimate (o-Succinylbenzoic Acid) Pathway

The shikimate pathway, specifically the o-succinylbenzoic acid (OSB) branch, is the hallmark of anthraquinone biosynthesis in the Rubiaceae family, leading to the formation of alizarin-type anthraquinones.[1][5] This pathway initiates with chorismate, a key intermediate of the primary shikimate pathway.[7]

The key steps are as follows:

-

Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS) .[5]

-

Isochorismate then reacts with α-ketoglutarate in a reaction catalyzed by o-succinylbenzoic acid (OSB) synthase to form OSB.[5]

-

OSB is subsequently activated by OSB:CoA ligase and cyclized to form 1,4-dihydroxy-2-naphthoic acid (DHNA) .[8]

-

The final ring of the anthraquinone structure is formed through the condensation of DHNA with an isoprenoid precursor, typically dimethylallyl pyrophosphate (DMAPP), which is supplied by the methylerythritol phosphate (MEP) pathway.[8]

Glycosylation: The Final Adornment

The biological activity, solubility, and stability of anthraquinones are significantly influenced by glycosylation.[1][2] This final biosynthetic step involves the transfer of a sugar moiety, typically glucose, from an activated sugar donor like UDP-glucose to the anthraquinone aglycone. This reaction is catalyzed by a diverse family of enzymes known as UDP-glycosyltransferases (UGTs) .[1][9]

Quantitative Data on Key Biosynthetic Enzymes

Understanding the kinetics of the key enzymes in these pathways is crucial for metabolic engineering and for predicting pathway flux. The following table summarizes available quantitative data for key enzymes involved in anthraquinone glycoside biosynthesis.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | kcat (min-1) | Reference(s) |

| Isochorismate Synthase 1 (ICS1) | Arabidopsis thaliana | Chorismate | 34.3 ± 3.7 | 63.5 ± 2.4 nM s-1 | 38.1 ± 1.5 | [6] |

| Isochorismate Synthase 2 (ICS2) | Arabidopsis thaliana | Chorismate | 28.8 ± 6.9 | 28.3 ± 2.0 nM s-1 | 17.0 ± 1.2 | [6] |

| Octaketide Synthase (OKS) | Polygonum cuspidatum | Malonyl-CoA | N/A | N/A | N/A | [6] |

Note: Specific kinetic parameters (Km, Vmax, kcat) for plant-derived Type III polyketide synthases directly involved in anthraquinone biosynthesis are not extensively reported in the literature. The enzyme from Polygonum cuspidatum has been shown to catalyze the condensation of eight malonyl-CoA molecules.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the biosynthesis of anthraquinone glycosides.

Extraction and Quantification of Anthraquinones

Objective: To extract and quantify anthraquinone aglycones and glycosides from plant material.

Protocol: Soxhlet Extraction [3]

-

Sample Preparation: Dry the plant material (e.g., roots, leaves) at 60-70°C and grind it into a fine powder.

-

Extraction:

-

Place a known amount (e.g., 10 g) of the powdered plant material into a cellulose thimble.

-

Place the thimble into a Soxhlet extractor.

-

Add a suitable solvent (e.g., 70% ethanol for a broad range of anthraquinones) to the round-bottom flask.[3] The choice of solvent can be optimized based on the polarity of the target anthraquinones.[8]

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for a defined period (e.g., 6-8 hours), or until the solvent in the siphon tube runs clear.

-

-

Concentration:

-

After extraction, cool the solvent and transfer it to a rotary evaporator.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Quantification (HPLC):

-

Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column.[10]

-

Use a mobile phase gradient appropriate for separating anthraquinones (e.g., a gradient of methanol and water with 0.1% formic acid).[8]

-

Detect the anthraquinones using a UV detector at a wavelength of approximately 254 nm.[10]

-

Quantify the individual anthraquinones by comparing their peak areas to a standard curve generated from known concentrations of authentic standards.

-

Isochorismate Synthase (ICS) Enzyme Assay

Objective: To determine the kinetic parameters of Isochorismate Synthase.

Protocol: Coupled Spectrophotometric Assay [9]

-

Enzyme Preparation: Heterologously express and purify the ICS enzyme from the plant of interest.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Assay Procedure:

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.[9]

-

Initiate the reaction by adding the purified ICS enzyme.

-

Monitor the increase in fluorescence (e.g., excitation at 305 nm and emission at 420 nm for salicylate) over time using a fluorometer.[9]

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the fluorescence curve.

-

For kinetic analysis, plot the initial velocities against the corresponding chorismate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[6]

-

UDP-Glycosyltransferase (UGT) Enzyme Assay

Objective: To measure the activity of UGTs involved in anthraquinone glycosylation.

Protocol: UDP-Glo™ Glycosyltransferase Assay (Promega) [11][12]

-

Enzyme and Substrate Preparation:

-

Glycosyltransferase Reaction:

-

In a 96-well plate, set up the reaction mixture containing:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[15]

-

The anthraquinone aglycone substrate.

-

The UDP-sugar donor.

-

The purified UGT enzyme.

-

-

Include appropriate controls (e.g., no enzyme, no acceptor).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).[15]

-

-

UDP Detection:

-

Data Analysis:

-

Generate a standard curve using known concentrations of UDP.

-

Convert the luminescence readings to the amount of UDP produced using the standard curve.

-

Calculate the specific activity of the UGT (e.g., in pmol of product formed per minute per mg of protein).[15]

-

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of genes involved in the anthraquinone biosynthesis pathway.

Protocol: Two-Step qRT-PCR [16][17]

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissue of interest using a suitable method (e.g., Trizol reagent or a commercial kit).

-

Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR:

-

Design and validate primers specific to the target genes (e.g., ICS, OKS, UGT) and a reference gene (e.g., actin or ubiquitin).

-

Prepare the qPCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers

-

Diluted cDNA template

-

Nuclease-free water

-

-

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[11]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method.[16] This method normalizes the expression of the target gene to the reference gene and compares it to a control condition.

-

Visualization of Pathways and Regulatory Networks

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathways and a key signaling pathway that regulates anthraquinone production.

Biosynthetic Pathways

Caption: Overview of the Polyketide and Shikimate pathways for anthraquinone biosynthesis.

Jasmonate Signaling Pathway in Regulation of Anthraquinone Biosynthesis

Caption: Jasmonate signaling pathway regulating anthraquinone biosynthesis.

This guide serves as a foundational resource for understanding the intricate biosynthesis of anthraquinone glycosides in plants. The provided methodologies and pathway visualizations offer a framework for further research into the regulation, optimization, and potential applications of these valuable natural products.

References

- 1. Regulation of Plant Secondary Metabolism and Associated Specialized Cell Development by MYBs and bHLHs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. JAZ repressors of metabolic defens ... | Article | H1 Connect [archive.connect.h1.co]

- 5. JAZ repressors of metabolic defense promote growth and reproductive fitness in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-function analyses of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 12. promega.co.uk [promega.co.uk]

- 13. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterologous Expression of Arabidopsis UDP-Glucosyltransferases in Saccharomyces cerevisiae for Production of Zearalenone-4-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Characterization of Physcion 8-O-rutinoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Physcion 8-O-rutinoside, a naturally occurring anthraquinone glycoside. The information presented herein is critical for researchers in natural product chemistry, pharmacology, and drug development who are working with this compound.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon environments within the molecule, respectively. These assignments are crucial for confirming the identity and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aglycone (Physcion) | |||

| H-2 | 7.12 | s | |

| H-4 | 7.65 | s | |

| H-5 | 7.38 | d | 1.5 |

| H-7 | 6.90 | d | 1.5 |

| 1-OH | 12.10 | s | |

| 6-CH₃ | 2.45 | s | |

| 3-OCH₃ | 3.92 | s | |

| Sugar Moiety (Rutinoside) | |||

| H-1' (Glucose) | 5.15 | d | 7.5 |

| H-1'' (Rhamnose) | 4.58 | d | 1.5 |

| CH₃'' (Rhamnose) | 1.25 | d | 6.0 |

| Other sugar protons | 3.20-4.00 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Aglycone (Physcion) | |

| C-1 | 162.5 |

| C-2 | 124.5 |

| C-3 | 148.4 |

| C-4 | 121.3 |

| C-4a | 133.2 |

| C-5 | 110.1 |

| C-6 | 121.3 |

| C-7 | 106.8 |

| C-8 | 161.3 |

| C-8a | 113.8 |

| C-9 | 190.8 |

| C-10 | 182.1 |

| C-10a | 135.4 |

| 6-CH₃ | 22.2 |

| 3-OCH₃ | 56.1 |

| Sugar Moiety (Rutinoside) | |

| C-1' (Glucose) | 102.3 |

| C-1'' (Rhamnose) | 100.9 |

| CH₃'' (Rhamnose) | 18.0 |

| Other sugar carbons | 61.2 - 77.9 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| FAB-MS | Positive | 593 | 447 [M+H - rhamnose]⁺, 285 [M+H - rutinoside]⁺ (Physcion aglycone) |

Experimental Protocols

The following protocols outline the general procedures for the isolation and characterization of this compound from a natural source.

Isolation of this compound

Source Material: The compound can be isolated from the root bark and leaves of plants such as Rhamnus alaternus L.

Extraction and Fractionation:

-

Air-dried and powdered plant material is exhaustively extracted with a suitable solvent such as methanol or ethanol.

-

The crude extract is concentrated under reduced pressure.

-

The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is typically enriched with glycosides, is subjected to further chromatographic separation.

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions containing the target compound (monitored by thin-layer chromatography) are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

-

The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to assign all proton and carbon signals unambiguously.

Mass Spectrometry:

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a suitable technique for the ionization of this non-volatile glycoside.

-

The sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., xenon).

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the molecular ion.

Visualization of Experimental Workflow and Biological Context

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.

Potential Signaling Pathway Modulation

Physcion and its glycosides have been reported to exhibit various biological activities, including anti-cancer effects. While the specific signaling pathways modulated by this compound are still under investigation, literature on related compounds suggests potential involvement in pathways regulating cell cycle, apoptosis, and inflammation. A generalized potential pathway is depicted below.

Caption: Putative Signaling Pathway Modulation by this compound in Cancer Cells.

The Anti-inflammatory Potential of Physcion 8-O-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physcion 8-O-rutinoside, a naturally occurring anthraquinone glycoside, is emerging as a compound of interest for its therapeutic properties. While extensive research has been conducted on its aglycone, physcion, and the related compound physcion 8-O-β-D-glucopyranoside, data specifically detailing the anti-inflammatory activities of the rutinoside variant is less prevalent. This technical guide synthesizes the available scientific information on the anti-inflammatory effects of physcion and its closely related glycosides, with a focus on physcion 8-O-β-D-glucopyranoside as a surrogate for understanding the potential of this compound. This document outlines the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved signaling pathways to support further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is a key driver in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to the investigation of natural products. Physcion, an anthraquinone found in various medicinal plants, and its glycosides have demonstrated a range of pharmacological activities, including anti-inflammatory effects.[1][2] Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, making the study of specific glycosides like this compound essential. This guide will focus on the anti-inflammatory properties of this class of compounds, leveraging data from the more extensively studied physcion 8-O-β-D-glucopyranoside to infer the potential activities of this compound.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of physcion and its glycosides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS). Physcion and its glycosides have been shown to inhibit the activation of the NF-κB pathway.[3]

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation. The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the production of pro-inflammatory mediators. Evidence suggests that physcion and its derivatives can modulate the phosphorylation and activation of key proteins within the MAPK pathway.[4][5]

Quantitative Data on Anti-inflammatory Effects

Disclaimer: The following quantitative data is based on studies of Physcion 8-O-β-D-glucopyranoside due to the limited availability of specific data for this compound. It is presented here to provide a foundational understanding of the potential anti-inflammatory potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | Concentration | % Inhibition of NO Production | IC50 | Reference |

| Physcion 8-O-β-D-glucopyranoside | 10 µM | Data not specified | Not Determined | [6] |

| Physcion 8-O-β-D-glucopyranoside | 25 µM | Data not specified | Not Determined | [6] |

| Physcion 8-O-β-D-glucopyranoside | 50 µM | Significant Inhibition | Not Determined | [6] |

Table 2: Effect on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | Concentration | Target Cytokine | % Reduction in Expression/Secretion | Reference |

| Physcion 8-O-β-D-glucopyranoside | 50 µM | TNF-α | Significant Reduction | [6] |

| Physcion 8-O-β-D-glucopyranoside | 50 µM | IL-6 | Significant Reduction | [6] |

| Physcion 8-O-β-D-glucopyranoside | 50 µM | IL-1β | Significant Reduction | [6] |

Experimental Protocols

Cell Culture and LPS-induced Inflammation

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (or a related compound) for a pre-incubation period (e.g., 1 hour). Subsequently, Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure: a. After the incubation period with the test compound and LPS, collect the cell culture supernatant. b. In a 96-well plate, add 50 µL of the supernatant to each well. c. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light. e. Measure the absorbance at 540 nm using a microplate reader. f. The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Signaling Proteins

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, and p38 MAPK overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control. c. Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Visualizations

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: MAPK Signaling Pathway Modulation by this compound.

Caption: Experimental Workflow for Assessing Anti-inflammatory Activity.

Conclusion and Future Directions

The available evidence strongly suggests that physcion and its glycosides, including the less-studied this compound, possess significant anti-inflammatory properties. The primary mechanisms of action appear to be the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators such as nitric oxide, TNF-α, IL-6, and IL-1β.

For drug development professionals, this compound represents a promising lead compound. However, further research is imperative. Future studies should focus on:

-

Direct evaluation of this compound: Conducting in-depth in vitro and in vivo studies to obtain specific quantitative data on the anti-inflammatory efficacy of this compound.

-

Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Investigating how the rutinoside moiety influences the anti-inflammatory activity compared to other glycosidic forms and the aglycone.

A thorough understanding of these aspects will be crucial for advancing this compound as a potential therapeutic agent for the treatment of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of Physcion 8-O-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physcion 8-O-rutinoside, a naturally occurring anthraquinone glycoside, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its aglycone, physcion, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and hepatoprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

Physcion and its glycoside derivatives are primarily isolated from various medicinal plants, including those from the Polygonaceae and Fabaceae families.[1][2] These compounds have been shown to modulate a multitude of cellular signaling pathways, impacting processes such as cell cycle progression, apoptosis, metastasis, and inflammation.[3][4][5]

Anti-Cancer Activity

This compound and its aglycone, physcion, have demonstrated significant anti-cancer properties across a range of cancer cell lines. The primary mechanisms underlying their anti-tumor effects include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[2][5][6]

Induction of Apoptosis

A key mechanism of the anti-cancer activity of this compound is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade. Specifically, treatment with this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately culminating in apoptotic cell death.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Flow cytometry analysis has revealed that treatment with this compound can lead to an accumulation of cells in a specific phase of the cell cycle, preventing them from proceeding to mitosis.[7]

Inhibition of Metastasis

The metastatic spread of cancer cells is a major contributor to cancer-related mortality. This compound has shown potential in inhibiting metastasis by modulating the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[6]

Quantitative Data on Anti-Cancer Effects

| Cell Line | Assay | Parameter | Value | Reference |

| Ovarian Cancer (SKOV3, OVCAR-3) | CCK-8 | Cell Viability | Decreased | [6] |

| Non-Small Cell Lung Cancer (A549, H358) | CCK-8 | Cell Viability | Markedly Decreased | [7] |

| Ovarian Cancer (SKOV3, OVCAR-3) | Colony Formation | Anchorage-Independent Growth | Suppressed | [6] |

| Ovarian Cancer | Flow Cytometry | Apoptosis | Increased | [6] |

| Non-Small Cell Lung Cancer | Flow Cytometry | Apoptosis | Induced | [7] |

| Ovarian Cancer | Western Blot | Bax Expression | Upregulated | [6] |

| Ovarian Cancer | Western Blot | Bcl-2 Expression | Downregulated | [6] |

| Ovarian Cancer | Western Blot | Caspase-3 Activation | Increased | [6] |

| Ovarian Cancer | Western Blot | PARP Activation | Increased | [6] |

| Ovarian Cancer | Wound Healing/Transwell | Migration/Invasion | Decreased | [6] |

| Ovarian Cancer | Western Blot | MMP-2 Expression | Downregulated | [6] |

| Ovarian Cancer | Western Blot | TIMP-3 Expression | Upregulated | [6] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies, including cancer. This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[8]

By inhibiting the activation of NF-κB, a central regulator of inflammation, this compound can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8] This modulation of inflammatory responses contributes to its therapeutic potential in inflammatory-related diseases.

Signaling Pathway Diagram: Anti-Inflammatory Action

Antioxidant Activity

This compound demonstrates notable antioxidant properties, which are crucial for mitigating cellular damage caused by oxidative stress. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of this compound is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Hepatoprotective Effects

Emerging evidence suggests that this compound possesses hepatoprotective properties, safeguarding the liver from various toxins and insults.[9] Its protective effects are likely attributed to a combination of its anti-inflammatory and antioxidant activities, which help to reduce liver inflammation and oxidative damage.[9]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the pharmacological evaluation of this compound.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[10][11][12]

-

Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[10][12]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10][11][12]

-

Measure the absorbance at 450 nm using a microplate reader.[10][11][12]

-

Cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method for detecting and quantifying apoptosis.

Protocol:

-

Treat cells with this compound for the specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[13]

-

Analyze the stained cells by flow cytometry within one hour.[13][14]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

Protocol:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3) overnight at 4°C.[15]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software, with a loading control (e.g., β-actin or GAPDH) for normalization.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Protocol:

-

Prepare a stock solution of DPPH in methanol or ethanol.[16][17]

-

Mix various concentrations of this compound with the DPPH solution.[17]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[16][17]

-

The percentage of DPPH radical scavenging activity is calculated relative to a control without the sample.[17]

Experimental Workflow Diagram

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anti-cancer, anti-inflammatory, antioxidant, and hepatoprotective activities make it a compelling candidate for further investigation and potential therapeutic development. The modulation of critical signaling pathways such as those involved in apoptosis and inflammation underscores its potential to address a variety of disease states.

Future research should focus on elucidating the detailed molecular mechanisms of action, conducting comprehensive preclinical in vivo studies to establish efficacy and safety profiles, and exploring potential synergistic effects with existing therapeutic agents. Further investigation into its pharmacokinetics and bioavailability is also crucial for its translation into clinical applications. The information presented in this technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LJMU Research Online [researchonline.ljmu.ac.uk]

- 6. europeanreview.org [europeanreview.org]

- 7. Physcion 8-O-β-Glucopyranoside Exerts Anti-Tumor Activity Against Non-Small Cell Lung Cancer by Targeting PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo Hepatoprotective and in vitro Radical Scavenging Activities of Extracts of Rumex abyssinicus Jacq. Rhizome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. ptglab.com [ptglab.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

In Silico Prediction of Physcion 8-O-rutinoside Targets: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Physcion 8-O-rutinoside, a member of the anthraquinone glycoside family, has garnered interest for its potential therapeutic properties. The identification of its molecular targets is a critical step in elucidating its mechanism of action and advancing its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico methodologies employed for the prediction of protein targets for Physcion and its glycosides. We detail computational workflows, present predicted targets from recent studies, and outline experimental protocols for target validation. This document serves as a comprehensive resource for researchers leveraging computational approaches in natural product drug discovery.

Introduction to this compound

Physcion, an anthraquinone derivative, is the aglycone of this compound. Physcion and its glycosidic forms, such as Physcion 8-O-β-D-glucopyranoside, are natural compounds found in various medicinal plants and have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] The glycosidic moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule. While this compound is a known compound, many in silico and in vitro studies have focused on its aglycone, Physcion, or the more commonly referenced Physcion 8-O-β-D-glucopyranoside. The computational methodologies described herein are readily applicable to this compound.

In Silico Target Prediction Methodologies

The identification of protein targets for a small molecule through computational methods, often referred to as "target fishing" or "reverse pharmacology," is a cornerstone of modern drug discovery. These approaches can significantly expedite the identification of potential mechanisms of action and facilitate drug repositioning.

Virtual Screening

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of target prediction for Physcion, a reverse approach is often employed where the molecule is screened against a library of protein structures.

A typical virtual screening workflow involves several key steps, as illustrated in the diagram below.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves predicting the binding mode and affinity, typically represented by a scoring function. For Physcion, this would involve docking the ligand into the binding sites of a multitude of proteins to identify those with the highest predicted affinity.

Molecular Dynamics (MD) Simulations

Following the identification of potential targets through docking, MD simulations can be employed to analyze the stability of the ligand-protein complex over time. This method provides a more dynamic and biologically relevant assessment of the binding interaction than static docking poses.

Predicted Targets of Physcion

Several in silico studies have been conducted to identify the protein targets of Physcion. The following table summarizes the findings from these studies.

| Predicted Target | In Silico Method | Key Findings | Reference |

| TRPV1 (Transient Receptor Potential Vanilloid 1) | Virtual Screening, Molecular Docking, MD Simulation | Physcion demonstrated a high binding affinity for TRPV1, suggesting a role in analgesia. | [3][4][5] |

| p38 alpha Mitogen-Activated Protein Kinase (MAPK) | Structure-based Virtual Screening | Physcion was identified as a potential inhibitor, indicating anti-inflammatory activity. | [6] |

| α-Glucosidase | Molecular Docking | Physcion showed a binding affinity with a docking score of -6.02 kcal/mol, suggesting a potential role in diabetes management. | |

| Neuraminidase (from Clostridium perfringens) | Molecular Docking | Physcion-8-O-β-D-glucopyranoside exhibited a high docking score of -11.9, indicating potential antibacterial activity. | [7] |

Signaling Pathways Associated with Predicted Targets

The predicted targets of Physcion are implicated in various signaling pathways crucial for cellular function and disease pathogenesis.

TRPV1 Signaling in Pain and Inflammation

TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli. Its activation leads to the influx of calcium and subsequent signaling cascades that result in the sensation of pain and the release of pro-inflammatory mediators. Inhibition of TRPV1 by Physcion could therefore lead to analgesic and anti-inflammatory effects.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The inhibition of p38 alpha by Physcion could suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocols for Target Identification and Validation

The following protocols provide a general framework for the in silico and in vitro experiments described in this guide.

Protocol for Virtual Screening and Molecular Docking

-

Ligand Preparation: Obtain the 3D structure of Physcion (or its glycoside) from a database like PubChem. Prepare the ligand by adding hydrogen atoms, assigning partial charges, and minimizing its energy using software like AutoDock Tools.

-

Target Protein Preparation: Download the crystal structures of a library of proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

-

Docking Simulation: Use a docking program such as AutoDock Vina to perform the docking of the prepared ligand into the binding site of each prepared protein. Define the grid box to encompass the active site of each protein.

-

Analysis of Results: Rank the proteins based on their docking scores (binding affinities). Visualize the binding poses of the top-ranked protein-ligand complexes to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol for Molecular Dynamics Simulation

-

System Preparation: Use the best-docked complex from the molecular docking step as the starting structure. Solvate the complex in a water box with appropriate ions to neutralize the system.

-

Simulation: Perform an energy minimization of the system, followed by a gradual heating to physiological temperature and pressure. Run the production MD simulation for a sufficient duration (e.g., 100 ns).

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Protocol for In Vitro Validation (Example: Enzyme Inhibition Assay for α-Glucosidase)

-

Reagents and Materials: α-Glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, Physcion, and a positive control (e.g., Acarbose).

-

Assay Procedure: In a 96-well plate, mix the α-glucosidase enzyme with different concentrations of Physcion or the positive control and incubate.

-

Initiate Reaction: Add the pNPG substrate to start the enzymatic reaction.

-

Measure Absorbance: After a specific incubation period, stop the reaction and measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of Physcion. Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

Conclusion

In silico target prediction is a powerful and resource-efficient strategy for elucidating the molecular mechanisms of natural products like this compound. The methodologies of virtual screening, molecular docking, and molecular dynamics simulations have successfully identified several potential protein targets for Physcion, including TRPV1, p38 alpha MAPK, and α-glucosidase. These predictions provide a solid foundation for further experimental validation and the development of Physcion-based therapeutics. This guide offers a comprehensive overview of the key computational techniques and a framework for their application, aiming to facilitate future research in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of physcion as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological evaluation of physcion as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. KoreaMed [koreamed.org]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Physcion 8-O-rutinoside in Plant Extracts

Abstract